molecular formula C8H4F2O4 B6166659 3,4-difluorobenzene-1,2-dicarboxylic acid CAS No. 1092449-37-0

3,4-difluorobenzene-1,2-dicarboxylic acid

Cat. No.: B6166659
CAS No.: 1092449-37-0
M. Wt: 202.1
InChI Key:
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Description

3,4-difluorobenzene-1,2-dicarboxylic acid is a chemical compound which is a dicarboxylic derivative of benzene . It shares similarities with other benzenedicarboxylic acids such as Phthalic acid (1,2-benzenedicarboxylic acid), Isophthalic acid (1,3-benzenedicarboxylic acid), and Terephthalic acid (1,4-benzenedicarboxylic acid) .


Synthesis Analysis

The synthesis of similar compounds like 1,2,4-trifluorobenzene and 1-chloro-3,4-difluorobenzene involves reacting 2,4-difluoroaniline and 5-chloro-2-fluoroaniline, respectively, with t-butyl nitrite in the presence of a boron trifluoride etherate complex . The diazonium salts obtained are then thermally decomposed .


Molecular Structure Analysis

The molecular structure of this compound is similar to other benzenedicarboxylic acids, with two carboxyl groups attached to a benzene ring . The presence of fluorine atoms at the 3rd and 4th positions distinguishes it from other isomers .


Chemical Reactions Analysis

The reactions of dicarboxylic acids depend on the chain length separating the carboxyl groups . When the carboxyl groups are closer together, the possibilities for interaction increase . For instance, butanedioic and pentanedioic acids form cyclic anhydrides when heated .

Scientific Research Applications

3,4-difluorobenzene-1,2-dicarboxylic acid has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of organic compounds, such as amines, esters, and lactones. It has also been used in the study of biochemical and physiological effects, such as the effects of nitric oxide on the cardiovascular system and the effects of various drugs on the central nervous system. Additionally, this compound has been used in the development of new laboratory experiments, such as the synthesis of organic compounds with specific properties.

Mechanism of Action

The mechanism of action of 3,4-difluorobenzene-1,2-dicarboxylic acid is not fully understood. However, it is believed that the halogenated aromatic compound acts as an electrophile and is capable of forming covalent bonds with other molecules. This is believed to be the basis for its ability to act as a reagent in the synthesis of organic compounds. Additionally, this compound is believed to be capable of altering the structure of proteins and other molecules, which may explain its ability to affect biochemical and physiological processes.
Biochemical and Physiological Effects
This compound has been shown to have a variety of effects on biochemical and physiological processes. It has been shown to affect the activity of enzymes, the production of nitric oxide, and the regulation of gene expression. Additionally, it has been shown to have a variety of effects on the cardiovascular system, including the regulation of blood pressure and the regulation of heart rate. Finally, it has been shown to have a variety of effects on the central nervous system, including the regulation of neurotransmitter levels and the regulation of neuronal excitability.

Advantages and Limitations for Lab Experiments

3,4-difluorobenzene-1,2-dicarboxylic acid has a variety of advantages and limitations for use in laboratory experiments. One of the main advantages of this compound is its versatility; it can be used in a variety of reactions and can be used to synthesize a variety of organic compounds. Additionally, it is relatively inexpensive and easy to obtain. However, one of the main limitations of this compound is its toxicity; it can be toxic if inhaled or ingested, and it should be handled with care in the laboratory.

Future Directions

There are a variety of potential future directions for 3,4-difluorobenzene-1,2-dicarboxylic acid research. One potential direction is the development of new synthetic methods for the synthesis of this compound and its derivatives. Additionally, further research could be conducted into the biochemical and physiological effects of this compound, as well as its potential applications in drug development. Finally, further research could be conducted into the potential toxicity of this compound and its derivatives, as well as the potential for its use in environmental remediation.

Synthesis Methods

3,4-difluorobenzene-1,2-dicarboxylic acid can be synthesized through a variety of methods. The most common method is the Friedel-Crafts acylation reaction, which involves the reaction of 3,4-difluorobenzene and an acid chloride in the presence of an aluminum chloride catalyst. Another method is the direct oxidation of 3,4-difluorobenzene with a variety of oxidizing agents, such as sodium hypochlorite or potassium permanganate. Finally, this compound can also be synthesized from the reaction of 3,4-difluorobenzene and a carboxylic acid in the presence of a Friedel-Crafts catalyst.

Safety and Hazards

While specific safety data for 3,4-difluorobenzene-1,2-dicarboxylic acid was not found, similar compounds like 1,2-Difluorobenzene are considered hazardous according to the 2012 OSHA Hazard Communication Standard . They are classified as flammable liquids and can cause skin corrosion/irritation and serious eye damage .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of 3,4-difluorobenzene-1,2-dicarboxylic acid can be achieved through a multi-step process involving the introduction of fluorine atoms onto a benzene ring followed by carboxylation of the resulting intermediate.", "Starting Materials": [ "Benzene", "Fluorine gas", "Sodium metal", "Carbon dioxide", "Diethyl ether", "Concentrated sulfuric acid", "Concentrated nitric acid", "Sodium hydroxide" ], "Reaction": [ "Step 1: Nitration of benzene using concentrated nitric and sulfuric acid to yield 3-nitrobenzene", "Step 2: Reduction of 3-nitrobenzene using sodium metal and diethyl ether to yield 3-aminobenzene", "Step 3: Diazotization of 3-aminobenzene using sodium nitrite and hydrochloric acid to yield 3-diazoaminobenzene", "Step 4: Fluorination of 3-diazoaminobenzene using fluorine gas to yield 3-diazo-4,5-difluoroaminobenzene", "Step 5: Hydrolysis of 3-diazo-4,5-difluoroaminobenzene using sodium hydroxide to yield 3,4-difluorobenzene-1-amine", "Step 6: Carboxylation of 3,4-difluorobenzene-1-amine using carbon dioxide and a suitable catalyst to yield 3,4-difluorobenzene-1,2-dicarboxylic acid" ] }

1092449-37-0

Molecular Formula

C8H4F2O4

Molecular Weight

202.1

Purity

95

Origin of Product

United States

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